Cinchonidinone

Heterogeneous Asymmetric Catalysis Chiral Modifiers Platinum Catalysts

Procure cinchonidinone for its unparalleled C9 ketoreactivity: unlike hydroxyl-bearing cinchona alkaloids, this 9-oxo derivative serves as a superior electrophilic intermediate for Grignard additions and reductive aminations, enabling installation of bulky amines, ethers, and alkyl chains. Essential for synthesizing C9-substituted Pt/Pd catalyst modifiers that alter adsorption geometry and enantioselectivity—outperforming cinchonidine in suboptimal substrates. Also the direct biosynthetic precursor for enzyme assays (e.g., cinchoninone:NADPH oxidoreductase) and two-step synthesis of 9-amino-(9-deoxy) primary amine catalysts. Its reduced hydrogen-bonding capacity makes it a strategic starting point for lipophilic derivatization, expanding solvent scope for industrial asymmetric processes. Specify ≥98% purity.

Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
Cat. No. B1261326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinchonidinone
Molecular FormulaC19H20N2O
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC=CC1CN2CCC1CC2C(=O)C3=CC=NC4=CC=CC=C34
InChIInChI=1S/C19H20N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18H,1,8,10-12H2/t13-,14?,18-/m0/s1
InChIKeyAEFOLTVWSRMXMW-LWINWCPBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Cinchonidinone Matters: A Key Quinoline Ketone for Asymmetric Synthesis & Biosynthesis


Cinchonidinone (CAS: 485-71-2; CHEBI:80767) is a quinoline alkaloid ketone with the molecular formula C19H20N2O and a mass of 292.38 Da [1][2]. It is the 9-oxo derivative of the cinchona alkaloid cinchonidine, featuring a ketone functional group in place of the secondary alcohol found in the parent compound. This structural modification fundamentally alters its reactivity profile, positioning it as a pivotal advanced intermediate in both the biosynthetic pathway of cinchona alkaloids and in the synthesis of specialized chiral auxiliaries and catalysts [3].

Why Cinchonidinone Cannot Be Substituted by Standard Cinchona Alkaloids


Cinchonidinone cannot be interchangeably substituted with its hydroxyl-bearing analogs (cinchonidine or cinchonine) due to fundamental differences in reactivity and physical properties dictated by the C9 ketone versus alcohol functional group. The ketone renders cinchonidinone a superior electrophilic intermediate for nucleophilic additions (e.g., Grignard reactions, reductive aminations) to create diverse C9-substituted derivatives, a reactivity profile absent in the parent alkaloids . Critically, the absence of the C9-OH group eliminates hydrogen-bonding interactions essential for many organocatalytic modes, rendering cinchonidinone inactive or poorly performing in classic bifunctional catalysis applications where the alcohol acts as a hydrogen-bond donor [1]. Furthermore, the ketone significantly reduces solubility in non-polar solvents (e.g., CHCl₃, THF) compared to hydroxyl-bearing analogs, a factor that must be accounted for in reaction design and procurement specifications .

Quantifiable Differentiation: Cinchonidinone vs. Analogs in Catalysis & Biosynthesis


Divergent Enantioselectivity in Heterogeneous Hydrogenation: Pt vs. Pd Systems

In the hydrogenation of ketones on Pt catalysts, cinchonidine (C9-OH) yields the (R)-alcohol product in excess. Studies with its pseudoenantiomer cinchonine show that inverting the C8/C9 configuration can dramatically impact performance. Critically, replacing cinchonidine with its C9 epimer (9-epi-cinchonidine) causes a significant drop in enantiomeric excess (ee) and reaction rate on Pt, and nearly eliminates enantioselection in α-functionalized olefin hydrogenation on Pd, demonstrating that the precise stereochemistry at C9 is essential for enantiodifferentiation [1]. While cinchonidinone (C9=O) is not a direct hydrogenation modifier, this data underscores that the C9 functional group is a decisive steric and electronic determinant of chiral induction, making cinchonidinone a distinct scaffold for designing new modifiers that exploit alternative binding modes or are tailored for specific substrate classes where the hydroxyl group is detrimental [2].

Heterogeneous Asymmetric Catalysis Chiral Modifiers Platinum Catalysts Palladium Catalysts

Adsorption Strength Hierarchy: Cinchonidine > Cinchonine > Quinidine on Platinum Surfaces

In situ reflection-absorption infrared spectroscopy (RAIRS) studies on polycrystalline platinum revealed a clear adsorption strength hierarchy for cinchona alkaloids from CCl₄ solutions: cinchonine (highest Kads) > quinidine > cinchonidine > quinine [1]. Notably, while cinchonine shows the highest equilibrium constant (Kads), it is readily displaced by cinchonidine, indicating that binding kinetics and surface competition are complex and not solely governed by thermodynamic equilibrium [2]. The adsorption of cinchonidinone, lacking the C9-OH group, is predicted to differ substantially. Computational studies show the hydroxyl group is crucial for specific binding orientations, and its absence alters the tilt angle and π-π interactions of the quinoline ring, which are key for chiral induction [3].

Surface Chemistry Heterogeneous Catalysis Chiral Modifier Adsorption Platinum Catalysts

Biosynthetic Pivot: Exclusive Gateway to Cinchonidine and Cinchonine Production

Cinchonidinone is an obligate biosynthetic intermediate in the pathway leading from the universal precursor strictosidine to the major cinchona alkaloids cinchonidine and cinchonine [1]. The enzyme cinchoninone:NADPH oxidoreductase I (Isoenzyme I) catalyzes the NADPH-dependent reduction of cinchoninone (the epimeric mixture containing cinchonidinone) to an unequal mixture of cinchonidine and cinchonine [2]. This enzyme shows absolute specificity for the non-methoxylated substrates; it cannot act on quinidinone or the methoxylated alkaloids [3]. In contrast, Isoenzyme II has broader specificity and can reduce both cinchoninone and quinidinone [4]. The kinetic data reveals that for Isoenzyme I, cinchonidine has a Km of 80 μM, whereas cinchonine has a Km of 580 μM, demonstrating a 7.25-fold higher affinity for the cinchonidine product in the reverse reaction [5].

Natural Product Biosynthesis Metabolic Engineering Enzymology Cinchona Alkaloids

Synthetic Versatility: A Ketone Gateway to C9-Amino Derivatives Unavailable from Parent Alkaloids

The C9 ketone of cinchonidinone enables direct synthetic transformations that are impossible with the parent alcohols cinchonidine or cinchonine. Specifically, cinchonidinone serves as the key precursor for synthesizing 9-amino-(9-deoxy)-cinchona alkaloids via oxime formation followed by lithium aluminum hydride reduction [1]. This route provides access to the corresponding 9-amine in the cinchonine series, a class of primary amine catalysts with distinct reactivity and basicity compared to the tertiary amine of the natural alkaloid [2]. The same transformation on quinidinone yields the analogous 9-amino-(9-deoxy)quinidine [1]. These 9-amino derivatives are valuable chiral bases and ligands that cannot be easily accessed from cinchonidine itself, highlighting cinchonidinone's unique synthetic utility as a divergent intermediate.

Synthetic Methodology Chiral Auxiliaries Organocatalysis Cinchona Alkaloid Derivatives

When to Specify Cinchonidinone: High-Value Research & Industrial Scenarios


Design of Novel Heterogeneous Chiral Modifiers with Altered Surface Binding

Procure cinchonidinone to synthesize C9-substituted modifiers for Pt or Pd catalysts. Its ketone enables the installation of bulky groups (e.g., amines, ethers, alkyl chains) that alter the adsorption geometry and tilt angle of the quinoline ring on the metal surface. This is directly supported by the class-level inference that changes at C9 dramatically impact enantioselectivity and rate, providing a rational design strategy to tune modifier performance for specific substrates where cinchonidine yields suboptimal results [1].

Engineering of Heterologous Cinchona Alkaloid Production in Nicotiana benthamiana

Specify cinchonidinone as an analytical standard and substrate for enzyme assays in metabolic engineering workflows. The recent elucidation of the complete biosynthetic pathway confirms its role as the direct precursor to both cinchonidine and cinchonine. Its use in in vitro assays is essential for characterizing the activity and substrate specificity of key pathway enzymes like cinchoninone:NADPH oxidoreductase, which exhibits a 7.25-fold higher affinity for cinchonidine over cinchonine [2][3].

Synthesis of 9-Amino Cinchona Derivatives as Primary Amine Organocatalysts

Use cinchonidinone as the starting material for the two-step synthesis of 9-amino-(9-deoxy)-cinchonine, a primary amine catalyst. This is a unique, ketone-specific route not accessible from cinchonidine. These 9-amino derivatives operate via distinct enamine or iminium ion mechanisms compared to the parent tertiary amines, potentially unlocking new reactivity and stereocontrol in asymmetric transformations such as Michael additions or α-functionalizations of carbonyls [4].

Development of Non-Polar Solvent-Compatible Cinchona-Based Reagents

Although cinchonidinone itself has limited solubility in non-polar solvents, this property can be exploited. It serves as a more lipophilic starting point for derivatization. By adding hydrophobic groups at the C9 ketone (e.g., via Grignard addition of long-chain alkyls), researchers can design cinchona-derived catalysts with enhanced solubility in non-polar media like hexanes or toluene, expanding the solvent scope for industrial asymmetric processes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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